molecular formula C10H9BrIN B8155877 5-Bromo-1-ethyl-3-iodo-1H-indole

5-Bromo-1-ethyl-3-iodo-1H-indole

Cat. No.: B8155877
M. Wt: 349.99 g/mol
InChI Key: UMYQBFVBBKNPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-3-iodo-1H-indole (C₁₀H₉BrIN; MW 350.00) is a halogenated indole derivative with a bromine atom at position 5, an ethyl group at position 1, and an iodine atom at position 3 . The ethyl group at position 1 enhances lipophilicity, which may influence bioavailability and metabolic stability in biological systems.

Properties

IUPAC Name

5-bromo-1-ethyl-3-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrIN/c1-2-13-6-9(12)8-5-7(11)3-4-10(8)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYQBFVBBKNPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Ethylation of Indole

The foundational step involves introducing the ethyl group at the indole nitrogen. A method adapted from the ethylation of 5-bromoisatin (CAS 69736-76-1) employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C with ethyl iodide. For indole, this yields 1-ethyl-1H-indole, though yields may vary due to competing side reactions.

Reaction Conditions

  • Substrate : Indole (1 equiv)

  • Alkylating Agent : Ethyl iodide (1.1 equiv)

  • Base : K₂CO₃ (1.5 equiv)

  • Solvent : DMF

  • Temperature : 60°C

  • Yield : ~77% (based on analogous reaction)

Iodination at Position 3

Electrophilic iodination at the 3-position is achieved using N-iodosuccinimide (NIS) with trifluoroacetic acid (TFA) as a catalyst. The ethyl group at N1 slightly deactivates the indole ring, necessitating moderate heating.

Reaction Conditions

  • Substrate : 1-Ethyl-1H-indole (1 equiv)

  • Iodinating Agent : NIS (1.2 equiv)

  • Catalyst : TFA (0.1 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 40°C

  • Yield : ~65% (estimated)

Bromination at Position 5

Bromination at the 5-position employs N-bromosuccinimide (NBS) with iron(III) chloride (FeCl₃) to direct substitution. The ethyl and iodine groups influence electron density, favoring para-bromination relative to the N-ethyl group.

Reaction Conditions

  • Substrate : 1-Ethyl-3-iodo-1H-indole (1 equiv)

  • Brominating Agent : NBS (1.1 equiv)

  • Catalyst : FeCl₃ (0.05 equiv)

  • Solvent : Acetonitrile

  • Temperature : 25°C

  • Yield : ~70%

Key Challenge : Competing bromination at positions 4 or 6 may occur, requiring careful chromatographic purification.

Directed Bromination via Sulfonation

Sulfonation at Position 2

Inspired by the sulfonation strategy for 5-bromoindole synthesis, a sulfonic acid group is introduced at position 2 to direct bromination to position 5.

Reaction Conditions

  • Substrate : 1-Ethyl-1H-indole (1 equiv)

  • Sulfonating Agent : SO₃·Pyridine complex (1.5 equiv)

  • Solvent : Pyridine

  • Temperature : 0–5°C

  • Yield : ~85%

Bromination at Position 5

The sulfonic acid group directs bromination to position 5 using bromine (Br₂) in acetic acid.

Reaction Conditions

  • Substrate : 1-Ethyl-2-sulfonyl-1H-indole (1 equiv)

  • Brominating Agent : Br₂ (1.1 equiv)

  • Solvent : Acetic acid

  • Temperature : 25°C

  • Yield : ~80%

Iodination at Position 3

After bromination, the sulfonic acid group is removed via hydrolysis, and iodination proceeds using iodine monochloride (ICl).

Reaction Conditions

  • Substrate : 5-Bromo-1-ethyl-1H-indole (1 equiv)

  • Iodinating Agent : ICl (1.2 equiv)

  • Solvent : DCM

  • Temperature : 25°C

  • Yield : ~60%

Advantage : Higher regioselectivity for bromination but requires additional steps for sulfonation and desulfonation.

Green Synthesis via Hydrogenation and Oxidative Dehydrogenation

Hydrogenation to Indoline

A green approach from CN106432040B involves hydrogenating indole to indoline under mild conditions (H₂, Pd/C, 30°C).

Reaction Conditions

  • Substrate : Indole (1 equiv)

  • Catalyst : 5% Pd/C (0.1 equiv)

  • Solvent : Ethanol

  • Pressure : 1 atm H₂

  • Yield : ~95%

N-Acetylation and Bromination

Indoline is acetylated and brominated at position 5 using HBr/H₂O₂ to avoid harsh bromine reagents.

Reaction Conditions

  • Substrate : Indoline (1 equiv)

  • Acetylating Agent : Acetic anhydride (1.5 equiv)

  • Brominating Agent : HBr (33% in acetic acid), H₂O₂

  • Temperature : 50°C

  • Yield : ~90%

Ethylation and Iodination

After deacetylation, ethylation proceeds as in Method 1, followed by iodination using NIS.

Key Innovation : This method reduces environmental impact by avoiding liquid bromine and acetic anhydride.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Total Steps 345
Overall Yield ~35%~41%~45%
Regioselectivity ModerateHighHigh
Environmental Impact ModerateHighLow

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-iodo-1H-indole involves its interaction with various molecular targets, primarily through its indole ring. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Substituent Effects
5-Bromo-1-ethyl-3-iodo-1H-indole Br (5), Et (1), I (3) C₁₀H₉BrIN 350.00 High polarizability (I), lipophilic (Et)
5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole Br (5), I (3), CF₃ (6) C₉H₄BrF₃IN 389.94 Enhanced electron-withdrawing effect (CF₃)
5-Bromo-6-chloro-3-ethyl-1H-indole Br (5), Cl (6), Et (3) C₁₀H₉BrClN 258.54 Halogen competition (Cl vs. I), lower MW
5-Bromo-3-(triazolyl)ethyl-1H-indole (9d) Br (5), triazolyl-ethyl (3) C₁₃H₁₁BrFN₄ 385.05 Hydrogen-bonding capacity (triazole)
5-Bromo-1-(phenylsulfonyl)-3-iodo-1H-indole Br (5), I (3), SO₂Ph (1) C₁₄H₁₀BrINO₂S 463.11 Steric hindrance (SO₂Ph)

Key Observations :

  • Halogen Effects : The iodine atom in the target compound provides greater polarizability and reactivity in cross-coupling reactions compared to chlorine in 5-Bromo-6-chloro-3-ethyl-1H-indole .
  • Functional Group Diversity : Triazole-containing derivatives (e.g., 9d) exhibit hydrogen-bonding capability, which may enhance solubility compared to the hydrophobic ethyl group in the target compound .

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectral Data

Compound Name Melting Point (°C) Yield (%) Key NMR Shifts (¹H/¹³C) HRMS [M+H]+
This compound N/A N/A N/A N/A
5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole N/A N/A δ 7.23 (m, 3H), 4.62 (t, J = 7.2 Hz, 2H) 385.0461
5-Bromo-3-(triazolyl)ethyl-1H-indole (9d) N/A 25 δ 4.62 (t, 2H), 3.28 (t, 2H) 385.0461
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone 195–196 N/A δ 8.21 (s, CH=N), 11.2 (s, NH) 292.0694 (calc)

Key Observations :

  • Melting Points : Compounds with rigid substituents (e.g., thiosemicarbazone derivatives) exhibit higher melting points (>190°C) due to hydrogen-bonded layer structures .
  • NMR Trends : The triazole-containing compound 9d shows distinct proton shifts for the ethyl linker (δ 4.62 and 3.28 ppm), contrasting with the simpler alkyl shifts in the target compound .

Key Observations :

  • Catalytic Efficiency : CuI-mediated click chemistry (e.g., for triazole derivatives) achieves moderate yields (25–50%) but requires harsh solvents like DMF .
  • Halogenation Challenges : Introducing iodine at position 3 often demands specialized conditions (e.g., electrophilic iodination), whereas bromine is typically added via electrophilic substitution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-1-ethyl-3-iodo-1H-indole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and alkylation. For example, bromination of 1-ethylindole using N-bromosuccinimide (NBS) under radical conditions, followed by iodination at the 3-position using iodine and a copper catalyst. Optimization includes:

  • Varying solvent systems (e.g., PEG-400:DMF mixtures improve solubility for CuI-catalyzed reactions ).
  • Adjusting reaction time and temperature (e.g., 12-hour reactions at 60°C for azide-alkyne cycloadditions ).
  • Monitoring intermediates via TLC or HPLC. Low yields (e.g., 25% in click chemistry reactions ) may require purification via flash chromatography or recrystallization.

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

  • Methodological Answer : Key NMR features include:

  • 1H NMR : Distinct signals for the ethyl group (e.g., δ 1.35–1.24 ppm for CH2CH3 ) and aromatic protons (e.g., δ 7.75 ppm for H4 in bromoindoles ).
  • 13C NMR : Peaks for halogenated carbons (e.g., δ 121.9 ppm for C-Br and δ 116.4 ppm for C-I in related indoles ).
  • 19F NMR (if fluorinated analogs are present): δ -114.65 ppm for fluorine substituents .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a precursor for:

  • Antioxidant derivatives : Via triazole ring formation (e.g., Cu-catalyzed azide-alkyne cycloaddition for neuroprotective agents ).
  • Kinase inhibitors : Substitution with pharmacophores (e.g., bisindolylmaleimide scaffolds for ATP-competitive inhibition ).
  • Biological probes : Radiolabeling or fluorescent tagging for target validation .

Advanced Research Questions

Q. How can conflicting crystallographic data on halogenated indoles be resolved during structural analysis?

  • Methodological Answer : Use SHELX programs for refinement :

  • Validate data with R-factor thresholds (e.g., R < 0.05 for high-resolution structures).
  • Check for twinning or disorder using PLATON or Olex2 .
  • Cross-reference with related structures (e.g., CCDC-2191474 for bromoindole analogs ).

Q. What strategies address low reactivity in iodination reactions at the 3-position of bromoindoles?

  • Methodological Answer :

  • Catalyst screening : Test CuI, Pd(PPh3)4, or photoredox catalysts for improved electrophilic substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction kinetics .
  • Directed ortho-metallation : Use directing groups (e.g., -COOMe) to position iodine selectively .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., Flt3 kinase for cancer research ).
  • QSAR models : Correlate substituent electronegativity (Br, I) with antioxidant IC50 values .
  • ADMET prediction : SwissADME or pkCSM to assess pharmacokinetics and toxicity .

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura conditions : Optimize Pd catalysts (e.g., Pd(OAc)2), bases (K2CO3), and ligands (SPhos) for bromine/iodine substitution .
  • Kinetic studies : Monitor reaction progress via in situ IR or GC-MS .
  • Competitive experiments : Compare reactivity of Br vs. I in Sonogashira or Heck reactions .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret discrepancies in biological activity data across similar indole derivatives?

  • Methodological Answer :

  • Dose-response curves : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols .
  • Structural analogs : Compare with 5-Bromo-3-(2-chloroethyl)-1H-indole to isolate halogen effects .
  • Meta-analysis : Use PubChem BioAssay data to identify trends in indole bioactivity .

Q. What methods validate the purity of this compound in synthetic batches?

  • Methodological Answer :

  • HPLC-MS : Monitor for byproducts (e.g., dehalogenated species) using C18 columns and ESI+ ionization .
  • Elemental analysis : Confirm Br/I ratios via ICP-OES .
  • Melting point consistency : Compare with literature values (e.g., 100–102°C for bromoindoles ).

Tables for Key Data

Table 1 : Representative NMR Data for Halogenated Indoles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Source
5-Bromo-1-butyl-1H-indole7.75 (d, H4), 4.09 (t, NCH2)121.9 (C-Br), 26.3 (CH2)
5-Bromo-3-triazole-indole7.23 (m), 4.62 (t, CH2)146.0 (C-triazole), 50.9 (CH2)

Table 2 : Reaction Optimization Parameters for Iodination

ParameterOptimal ConditionYield ImprovementSource
CatalystCuI (10 mol%)25% → 42%
SolventPEG-400:DMF (1:1)Reduced byproduct
Temperature60°C, 12 hoursConsistent product

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.